

# Application Notes: Intravital Microscopy Using Fluorescent FAP Peptide-PEG2 Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | FAP targeting peptide-PEG2 |           |
|                      | conjugate                  |           |
| Cat. No.:            | B15607660                  | Get Quote |

#### Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the microenvironment of most solid tumors, while its presence in healthy adult tissues is limited.[1] This differential expression makes FAP an attractive target for diagnostic imaging and therapeutic interventions in oncology.[2][3] CAFs are a major component of the tumor stroma and play a critical role in tumor progression, including extracellular matrix (ECM) remodeling, angiogenesis, and immunosuppression.[4][5]

Intravital microscopy (IVM) is a powerful imaging technique that enables real-time visualization of cellular and subcellular processes within a living animal.[6][7] By combining IVM with a highly specific fluorescent probe, researchers can study the dynamic behavior of FAP-expressing CAFs and their interactions with cancer cells and other stromal components in their native environment.[8][9]

This document describes the application and protocols for using a fluorescent FAP peptide-PEG2 conjugate, a novel imaging agent designed for high-affinity and specific binding to FAP for in vivo imaging. The conjugate consists of a FAP-targeting peptide, a polyethylene glycol (PEG2) linker to improve solubility and pharmacokinetics, and a near-infrared (NIR) fluorescent dye for deep-tissue imaging.

#### Principle of Action



The FAP peptide-PEG2 conjugate is administered systemically (e.g., via intravenous injection) into an animal model bearing a tumor. The peptide component of the conjugate specifically binds to FAP expressed on the surface of CAFs within the tumor microenvironment. The attached NIR fluorophore allows for the detection and visualization of these cells using intravital microscopy, typically a multiphoton laser-scanning microscope, which provides high-resolution, 3D imaging deep within living tissue.[7] Some probes are "activatable," meaning their fluorescence is quenched until the peptide is cleaved by FAP's enzymatic activity, which can enhance the signal-to-background ratio.[2][10]

## **Applications**

- Real-time Visualization of CAFs: Enables the study of CAF morphology, distribution, and density within the tumor stroma.
- Tumor-Stroma Interaction Studies: Allows for dynamic imaging of the interactions between FAP-positive CAFs and fluorescently labeled tumor cells, immune cells, or vasculature.[1][8]
- Evaluation of Anti-cancer Therapies: Can be used to monitor the response of the tumor microenvironment to FAP-targeted therapies or other treatments by observing changes in CAF populations or activity.[2]
- Drug Development: Serves as a tool for preclinical evaluation of novel FAP-targeting drugs and diagnostics.[11][12]
- Understanding Tumor Progression: Provides insights into FAP's role in ECM remodeling, invasion, and metastasis.[1][13]

## **Quantitative Data**

The performance of FAP-targeted imaging agents can be characterized by their binding affinity and in vivo imaging contrast. The tables below summarize representative data from studies on various FAP-targeting probes.

Table 1: In Vitro Binding Affinity of FAP-Targeted Probes



| Compound        | Target     | IC50 (nM) | Assay Method                           |  |
|-----------------|------------|-----------|----------------------------------------|--|
| FTF-Fluorescein | Murine FAP | 0.157     | Fluorogenic<br>Substrate<br>Inhibition |  |
| FTF-BODIPY-TMR  | Murine FAP | 7.84      | Fluorogenic Substrate<br>Inhibition    |  |
| FTF-TAMRA       | Murine FAP | 1.07      | Fluorogenic Substrate<br>Inhibition    |  |
| FAP-2286        | Human FAP  | 2.7       | Flow Cytometry Competition Assay       |  |
| natGa-FAP-2286  | Human FAP  | 1.7       | Flow Cytometry Competition Assay       |  |

| eFAP-6 | Human FAP | 1.16 | Recombinant Enzymatic Assay |

Data synthesized from multiple sources for illustrative purposes.[8][9][11][14]

Table 2: In Vivo Imaging Performance of FAP-Targeted Probes

| Probe                                | Tumor<br>Model               | lmaging<br>Modality | Metric                                     | Value        | Time Post-<br>Injection |
|--------------------------------------|------------------------------|---------------------|--------------------------------------------|--------------|-------------------------|
| [ <sup>18</sup> F]FAP-<br>2286       | Human<br>Lung<br>Cancer      | PET/CT              | Tumor-to-<br>Backgroun<br>d Ratio<br>(TBR) | 11.60 ± 6.02 | 1 hour                  |
| [ <sup>68</sup> Ga]Ga-<br>FAP-HXN    | HEK-293-<br>FAP<br>Xenograft | PET                 | %ID/g in<br>Tumor                          | ~10%         | 1 hour                  |
| [ <sup>89</sup> Zr]Zr-DFO-<br>PKU525 | HT-1080-FAP<br>Xenograft     | PET                 | SUVmax                                     | 18.4 ± 2.3   | 192 hours               |



| FTF-TAMRA | B16 F10 Melanoma | IVM | Fibroblast Accumulation | Peak Signal | 30-120 minutes |

Data synthesized from multiple sources for illustrative purposes.[9][12][15][16]

## **Visualized Workflows and Pathways**





Click to download full resolution via product page

Caption: Experimental workflow for intravital imaging with a FAP-targeted probe.





Click to download full resolution via product page

Caption: Signaling pathways and functions associated with FAP in the tumor microenvironment. [1][4][13]

## **Experimental Protocols**

Protocol 1: Preparation of FAP Peptide-PEG2 Conjugate

- Reconstitution:
  - Centrifuge the vial of lyophilized FAP peptide-PEG2 conjugate briefly to ensure the powder is at the bottom.



- Reconstitute the peptide in sterile, nuclease-free dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 1-5 mM).
- Vortex gently to ensure complete dissolution.

#### Storage:

- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store aliquots at -20°C or -80°C, protected from light. The stock solution is typically stable for several months.

#### Working Solution Preparation:

- On the day of the experiment, thaw an aliquot of the stock solution.
- Dilute the stock solution to the final working concentration (e.g., 100-500 μM) in sterile phosphate-buffered saline (PBS). The optimal concentration should be determined empirically for each animal model and microscope setup.
- Keep the working solution on ice and protected from light until injection.

#### Protocol 2: Animal Preparation for Intravital Imaging

This protocol describes the preparation of a dorsal skinfold window chamber, a common model for chronic imaging of the tumor microenvironment.[17][18]

- Animal Model: Use immunodeficient mice (e.g., NOD-scid or nude mice) for xenograft tumor models. If using fluorescently labeled tumor cells (e.g., GFP-expressing), ensure the cell line has been validated for in vivo growth.[19]
- Tumor Implantation:
  - $\circ$  Inject tumor cells (e.g., 1x10<sup>6</sup> cells in 100  $\mu$ L PBS) subcutaneously into the dorsal skin of the mouse.
  - Allow the tumor to grow to a diameter of 3-5 mm.



- · Window Chamber Surgery:
  - Anesthetize the mouse using a mixture of isoflurane (2-2.5% for maintenance) and oxygen.[17] Maintain the animal's body temperature using a heating pad.
  - Surgically implant a dorsal window chamber, which consists of a frame that separates the layers of the skin, creating a thin tissue layer for imaging. One layer of skin is removed to expose the underlying vasculature and fascia where the tumor is growing.
  - Secure a glass coverslip to the chamber to provide a clear optical window.
  - Allow the animal to recover for 1-2 days before the first imaging session.

#### Protocol 3: Intravital Microscopy Procedure

- Animal Anesthesia and Mounting:
  - Anesthetize the mouse with the window chamber as described above.
  - Secure the mouse on a custom stage on the microscope, ensuring the window chamber is positioned for imaging with a long-working-distance objective.[17]
- Probe Administration:
  - Administer the FAP peptide-PEG2 conjugate working solution via tail vein injection (typically 100 μL volume).
  - If imaging vasculature, a fluorescent dextran (e.g., FITC-dextran) can be co-injected.
- Image Acquisition:
  - Use a multiphoton microscope for deep-tissue imaging with reduced phototoxicity.
  - Select an appropriate imaging objective (e.g., 20x or 25x water immersion).
  - Set the excitation wavelength appropriate for the NIR dye of the conjugate (e.g., 800-900 nm).



- Configure detectors (PMTs or HyDs) with the correct emission filters to separate the signal from the FAP probe, fluorescent tumor cells (if applicable), and second-harmonic generation (SHG) from collagen fibers.
- Begin acquiring baseline (pre-injection) images.
- After probe injection, acquire 4D data sets (x, y, z-stacks over time) at regular intervals (e.g., every 5-15 minutes) for 1-3 hours to capture the dynamics of probe accumulation and clearance.[9][17]

#### Post-Imaging:

 At the end of the session, the animal can be recovered from anesthesia for longitudinal studies or euthanized for ex vivo tissue analysis and histology.

#### Protocol 4: Image Analysis and Quantification

- Image Processing:
  - Use imaging software (e.g., ImageJ/Fiji, Imaris) to correct for motion artifacts and perform
     3D/4D rendering.

#### Quantification:

- Signal Intensity: Measure the mean fluorescence intensity of the FAP probe signal in the tumor stroma over time to determine uptake and retention kinetics.
- Co-localization: Quantify the spatial relationship between the FAP probe signal (CAFs) and other fluorescent signals (e.g., GFP-labeled tumor cells) to analyze cell-cell interactions.
- Tumor-to-Background Ratio (TBR): Calculate the ratio of the mean fluorescence intensity in the tumor region to that in adjacent normal tissue.
- Cell Morphology and Motility: Track individual FAP-positive cells over time to analyze their morphology and migratory behavior.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. escholarship.org [escholarship.org]
- 4. Identifying the oncogenic roles of FAP in human cancers based on systematic analysis | Aging [aging-us.com]
- 5. WO2018111989A1 Fibroblast activation protein (fap)-targeted imaging and therapy -Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Intravital imaging to study cancer progression and metastasis PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. FAP-Targeted Fluorescent Imaging Agents to Study Cancer-Associated Fibroblasts In Vivo
   PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Activatable Near Infrared Fluorescent Probe for In Vivo Imaging of Fibroblast Activation Protein-alpha PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Evaluation of 68Ga/177Lu-Labeled FAP-Targeted Peptide for Tumor Radiopharmaceutical Imaging and Therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of fibroblast activation protein in health and malignancy PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo analyses of eFAP: a novel FAP-targeting small molecule for radionuclide theranostics and other oncological interventions PMC [pmc.ncbi.nlm.nih.gov]
- 15. An antibody-radionuclide conjugate targets fibroblast activation protein for cancer therapy
   PubMed [pubmed.ncbi.nlm.nih.gov]



- 16. Fibroblast activation Protein-Targeted PET/CT using [18 F]FAP-2286 for the evaluation of lung cancer: A comparative study with [18 F]FDG PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Use of Fluorescent Proteins for Intravital Imaging of Cancer Cell Invasion PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intravital microscopy of tumor vessel morphology and function using a standard fluorescence microscope PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preparation and Testing of Cells Expressing Fluorescent Proteins for Intravital Imaging of Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Intravital Microscopy Using Fluorescent FAP Peptide-PEG2 Conjugate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607660#intravital-microscopy-using-fluorescent-fap-peptide-peg2-conjugate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com